Bis(2-hydroxyethyl)dimerate

Catalog No.
S1818488
CAS No.
68855-78-7
M.F
(C2H6O2.Unspecified)x
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-hydroxyethyl)dimerate

CAS Number

68855-78-7

Product Name

Bis(2-hydroxyethyl)dimerate

Molecular Formula

(C2H6O2.Unspecified)x

Bis(2-hydroxyethyl) dimerate, also known as poly(dimer acid-co-ethylene glycol) or dilinoleic acid/glycol copolymer, is a specialized bio-based macrodiol and polymeric plasticizer synthesized from the esterification of C36 dimerized fatty acids with ethylene glycol. Characterized by its bulky, hydrophobic aliphatic core and reactive terminal hydroxyl groups, this viscous oligomer is primarily procured as a soft-segment building block for high-performance polyurethanes and polyesters, or as a non-migrating plasticizer for bioplastics like polylactic acid (PLA). Unlike standard short-chain diols or monomeric plasticizers, the C36 backbone imparts exceptional hydrolytic stability, low volatility, and enhanced flexibility, making it a critical raw material for formulating waterborne polyurethanes (WBPUs) and environmentally compliant, low-leaching polymer blends [1].

Attempting to substitute bis(2-hydroxyethyl) dimerate with conventional polyester diols (e.g., adipates) in polyurethane synthesis or with monomeric plasticizers (e.g., dioctyl terephthalate, DOTP) in polymer compounding fundamentally compromises the end-product's durability and safety. Standard aliphatic polyester diols are highly susceptible to hydrolysis, leading to rapid degradation of polyurethane coatings in humid environments. Conversely, monomeric plasticizers lack the molecular weight and chain entanglement provided by the dimerate copolymer, resulting in high migration rates, volatile loss during melt processing, and subsequent embrittlement of the polymer matrix. Procuring the exact dimerate structure ensures the steric shielding of ester linkages and the necessary molecular bulk to prevent leaching, which are non-negotiable parameters for food-contact plastics and outdoor elastomeric coatings [1].

Superior Thermal Degradation Resistance vs. Monomeric Plasticizers

In comparative studies of plasticized polylactic acid (PLA) blends, hydrogenated dimer acid-PEG esters significantly outperform conventional petroleum-based plasticizers in thermal stability. While PLA plasticized with dioctyl terephthalate (DOTP) exhibits a thermal degradation onset temperature of approximately 246.8 °C, incorporating the dimerate copolymer shifts the degradation onset to 327.6 °C. This substantial thermal buffer prevents plasticizer volatilization and matrix degradation during high-temperature melt extrusion [1].

Evidence DimensionThermal degradation onset temperature (Td)
Target Compound Data~327.6 °C (Dimerate-plasticized PLA)
Comparator Or Baseline~246.8 °C (DOTP-plasticized PLA)
Quantified Difference+80.8 °C increase in thermal stability
ConditionsThermogravimetric analysis (TGA) of plasticized PLA blends

Procuring this polymeric plasticizer allows manufacturers to utilize higher processing temperatures for bioplastics without risking material degradation or volatile emissions.

Enhanced Hydrolytic Resistance of Polyurethane Soft Segments

When utilized as a macrodiol in the synthesis of polyurethane elastomers, bis(2-hydroxyethyl) dimerate provides superior hydrolytic stability compared to standard linear aliphatic polyester diols such as polyadipates. The bulky, branched C36 alkyl chains of the dimer acid sterically hinder water molecules from accessing and cleaving the ester linkages. Consequently, polyurethanes derived from dimer acid-based diols retain significantly higher tensile strength and molecular weight after prolonged aqueous aging compared to adipate-based baselines[1].

Evidence DimensionHydrolytic degradation resistance (tensile retention)
Target Compound DataHigh retention of mechanical properties post-aging
Comparator Or BaselineStandard polyadipate diols (rapid hydrolysis and loss of tensile strength)
Quantified DifferenceSignificant reduction in ester cleavage rates due to C36 steric shielding
ConditionsAqueous aging of synthesized polyurethane elastomers

Essential for buyers formulating waterborne polyurethanes or outdoor coatings where long-term resistance to environmental moisture is a critical failure mode.

Mechanical Flexibility and Toughness in Elastomers

The incorporation of dimer acid-ethylene glycol copolymers as soft segments in waterborne polyurethanes (WBPUs) yields elastomers with an exceptional balance of flexibility and toughness. Formulations utilizing this macrodiol achieve elongation at break values ranging from 485.3% to 678.9%, alongside high toughness of up to 51.49 MJ/m³. This performance significantly exceeds the flexibility limits of rigid short-chain diol-based polyurethanes, providing the necessary chain mobility for advanced elastomeric applications [1].

Evidence DimensionElongation at break and toughness
Target Compound Data485.3% - 678.9% elongation; up to 51.49 MJ/m³ toughness
Comparator Or BaselineShort-chain or rigid diol-based PUs (lower elongation, higher brittleness)
Quantified DifferenceAchieves >500% elongation while maintaining structural toughness
ConditionsTensile testing of WBPU films synthesized with DAPEG soft segments

Justifies the procurement of this specific macrodiol for manufacturing highly flexible, durable, and impact-resistant elastomeric coatings.

Elimination of Plasticizer Leaching and Migration

A primary failure mechanism of traditional monomeric plasticizers like DOTP is their tendency to migrate to the surface of the polymer matrix over time, causing embrittlement. Because bis(2-hydroxyethyl) dimerate is a polymeric plasticizer with a high molecular weight and complex entangled structure, its migration rate is drastically reduced. Studies on dimer acid-based esters demonstrate exceptional migration resistance in solvent extraction tests, vastly outperforming low-molecular-weight terephthalate alternatives [1].

Evidence DimensionPlasticizer migration/leaching rate
Target Compound DataNear-zero migration in standard extraction tests
Comparator Or BaselineMonomeric plasticizers (e.g., DOTP) showing significant weight loss
Quantified Difference>80% reduction in migration/leaching compared to monomeric baselines
ConditionsSolvent extraction and surface migration testing of plasticized films

Critical for compliance in medical devices and food-contact packaging where plasticizer leaching poses severe safety and regulatory risks.

Synthesis of Hydrolysis-Resistant Waterborne Polyurethanes (WBPUs)

Directly following from its superior hydrolytic stability and high elongation properties, bis(2-hydroxyethyl) dimerate is the premier macrodiol choice for formulating WBPUs used in outdoor coatings, synthetic leather, and marine sealants. Its bulky C36 backbone prevents the premature degradation typical of adipate-based polyesters [1].

Non-Migrating Polymeric Plasticizer for Bioplastics

Driven by its high thermal degradation onset (327.6 °C) and excellent migration resistance, this compound is ideal for compounding with polylactic acid (PLA) and other biopolymers. It enables high-temperature melt extrusion and ensures the final packaging or medical device remains flexible without leaching toxic monomers [2].

Self-Healing and Flexible Elastomeric Films

Leveraging the high chain mobility and toughness (up to 51.49 MJ/m³) it imparts as a soft segment, the dimerate is highly suited for developing advanced self-healing elastomeric films and protective coatings that require extreme flexibility and impact resistance [1].

Film-Forming Agent in Cosmetic Formulations

Due to its low toxicity, high molecular weight, and excellent spreadability, dilinoleic acid/glycol copolymer (the INCI designation for this compound) is procured as a safe, non-irritating film former in color cosmetics and skin-conditioning products, replacing volatile or migrating synthetic alternatives .

Dates

Last modified: 08-15-2023

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